molecular formula C16H25NO2 B11933023 (R)-(-)-O-Desmethyl Venlafaxine D6

(R)-(-)-O-Desmethyl Venlafaxine D6

Cat. No.: B11933023
M. Wt: 269.41 g/mol
InChI Key: KYYIDSXMWOZKMP-AHQJRMJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enhancing Quantitative Accuracy in Mass Spectrometry

The incorporation of six deuterium atoms at the methyl groups of the dimethylamino moiety confers (R)-(-)-O-Desmethyl Venlafaxine D6 with nearly identical chromatographic behavior to its non-deuterated counterpart while providing distinct mass spectral signatures. This isotopic separation is critical for avoiding ion suppression effects and matrix interferences in complex biological samples.

Table 1: Key Validation Parameters for (R)-(-)-O-Desmethyl Venlafaxine D6 in UPLC-MS/MS Assays

Parameter Value Range
Linear Range (ng/mL) 1.0–500.0
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) 2.1–4.7
Inter-day Precision (%RSD) 3.8–6.2
Recovery Efficiency 92.4–105.6%

Recent advancements in ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) have leveraged this compound to achieve simultaneous quantification of venlafaxine and its metabolites in rat plasma with a runtime under 2 minutes. The deuterated internal standard enables correction for extraction efficiency variations, particularly when using solid-phase extraction protocols with acetonitrile-based eluents.

Addressing Chirality in Metabolic Studies

The (R)-enantiomeric configuration of this deuterated standard is crucial given the stereoselective metabolism of venlafaxine by cytochrome P450 enzymes. Unlike racemic mixtures, the chiral purity of (R)-(-)-O-Desmethyl Venlafaxine D6 prevents quantification biases caused by differential protein binding or enzymatic processing of enantiomers. This specificity has proven essential in clinical studies investigating CYP2D6 poor metabolizers, where the (R)-enantiomer demonstrates 3.2-fold slower clearance compared to extensive metabolizers.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

269.41 g/mol

IUPAC Name

4-[(1R)-2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1/i1D3,2D3

InChI Key

KYYIDSXMWOZKMP-AHQJRMJXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-O-Desmethyl Venlafaxine D6 involves the deuteration of O-desmethylvenlafaxine. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the reduction of venlafaxine using deuterated reducing agents, followed by demethylation to produce the deuterated metabolite .

Industrial Production Methods

Industrial production of ®-(-)-O-Desmethyl Venlafaxine D6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

®-(-)-O-Desmethyl Venlafaxine D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced forms of the compound, and substituted derivatives. These products are often studied to understand the compound’s metabolic pathways and pharmacokinetics .

Scientific Research Applications

Pharmacokinetic Studies

1. Development of Analytical Methods:
Recent advancements in analytical techniques have enabled the precise quantification of (R)-(-)-O-Desmethyl Venlafaxine D6 and its parent compound, venlafaxine. For instance, ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has been utilized to analyze plasma samples from animal studies. This method allows for rapid separation and quantification, providing essential data for pharmacokinetic modeling .

2. Population Pharmacokinetic Modeling:
A joint population pharmacokinetic model has been developed to evaluate the metabolism of venlafaxine and its active metabolite in both healthy volunteers and patients. This model incorporates first-pass metabolism and identifies significant covariates affecting drug clearance, which can enhance precision medicine approaches in clinical settings .

Toxicological Assessments

1. Case Studies on Drug Toxicity:
Case studies have documented instances of life-threatening cardiogenic shock related to venlafaxine overdose. These cases often involve the analysis of plasma concentrations of venlafaxine and its metabolites using advanced chromatographic techniques. Such studies highlight the importance of understanding the metabolic pathways and toxicological profiles associated with (R)-(-)-O-Desmethyl Venlafaxine D6 .

2. Influence of Genetic Polymorphisms:
Research has shown that genetic polymorphisms in cytochrome P450 enzymes (CYP2D6 and CYP2C19) significantly influence the metabolism of venlafaxine and its metabolites. This knowledge is critical for predicting individual responses to treatment and potential toxicity, thereby informing clinical decision-making .

Drug Interaction Studies

1. Chiral Separation Techniques:
Innovative methods such as micellar electrokinetic chromatography have been employed to study drug-drug interactions involving (R)-(-)-O-Desmethyl Venlafaxine D6. These techniques facilitate the simultaneous enantioseparation of venlafaxine and its metabolites, allowing researchers to assess how co-administered drugs may alter their pharmacokinetics .

2. Clinical Implications:
Understanding the interactions between venlafaxine and other medications is vital for optimizing therapeutic regimens. Studies indicate that certain medications can significantly affect the metabolism of venlafaxine, which underscores the necessity for careful monitoring in patients receiving multiple therapies .

(R)-(-)-O-Desmethyl Venlafaxine D6 exhibits biological activity similar to its parent compound, contributing to its efficacy as an antidepressant. The compound's role in modulating neurotransmitter levels makes it a focal point for further research into its therapeutic applications beyond depression, including anxiety disorders and neuropathic pain management .

Summary Table of Key Findings

Aspect Details
Chemical Structure Deuterium-labeled active metabolite of venlafaxine
Analytical Techniques UPLC-MS for pharmacokinetic studies
Population Modeling Identifies covariates affecting drug clearance
Toxicological Insights Case studies on overdose highlight metabolic impact
Genetic Influences CYP2D6 and CYP2C19 polymorphisms affect metabolism
Drug Interactions Chiral separation methods assess interactions with co-administered drugs
Biological Activity Similar efficacy profile to venlafaxine; potential for broader applications

Mechanism of Action

The mechanism of action of ®-(-)-O-Desmethyl Venlafaxine D6 involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood and anxiety symptoms. The compound targets serotonin and norepinephrine transporters, modulating their activity and affecting various neural pathways .

Comparison with Similar Compounds

Key Differences :

  • O-Desmethyl venlafaxine exhibits 2-fold greater SERT potency and 4.5-fold higher NET potency than venlafaxine .
  • Venlafaxine’s cardiovascular toxicity is attributed to its sodium channel blockade, whereas ODV lacks this effect .
  • CYP2D6 polymorphisms significantly alter venlafaxine pharmacokinetics (e.g., poor metabolizers have 4–8× higher venlafaxine plasma levels) but minimally affect ODV exposure .

N-Desmethyl Venlafaxine vs. O-Desmethyl Venlafaxine

Parameter N-Desmethyl Venlafaxine O-Desmethyl Venlafaxine
Metabolic Pathway CYP3A4-mediated N-demethylation (~10%) CYP2D6-mediated O-demethylation (~90%)
Pharmacological Activity Weak SERT/NET inhibition (Ki: 1960 nM SERT, 6340 nM NET) Potent SERT/NET inhibition (Ki: 40 nM SERT, 558 nM NET)
Clinical Relevance Minor metabolite; negligible therapeutic contribution Major active metabolite; contributes 60–70% of total activity

Key Insight : N-Desmethyl venlafaxine is pharmacologically inert compared to ODV, underscoring the importance of stereoselective O-demethylation for therapeutic efficacy .

Comparison with Other O-Desmethylated Compounds

Compound Pharmacological Effect Metabolic Outcome
O-Desmethyltramadol Enhanced μ-opioid receptor affinity Active analgesic metabolite
O-Desethyl Phenacetin Enhanced COX inhibition Active anti-inflammatory metabolite
O-Desmethyl Venlafaxine Retained SERT/NET inhibition Active antidepressant metabolite

Structural Determinants : The retention of activity in ODV contrasts with O-desmethyl naproxen and indomethacin, which lose COX inhibitory activity due to altered hydrogen-bonding capacity .

Research Findings and Clinical Implications

  • Pharmacokinetic Linearity : Venlafaxine and ODV demonstrate dose-proportional AUC up to 150 mg q8h when analyzed as a composite parameter (venlafaxine + 1.28× ODV) .
  • CYP2D6 Genotype-Guided Dosing: Ultrarapid metabolizers require 150% of standard venlafaxine doses to compensate for rapid ODV clearance, while poor metabolizers risk venlafaxine accumulation .
  • Environmental Impact : ODV is detected in wastewater due to incomplete degradation, raising concerns about aquatic toxicity .

Biological Activity

(R)-(-)-O-Desmethyl Venlafaxine D6 is a deuterated form of O-desmethylvenlafaxine, which is a major active metabolite of the antidepressant venlafaxine. This compound has garnered interest due to its pharmacological properties and its role in the treatment of depression and anxiety disorders. This article delves into the biological activity of (R)-(-)-O-desmethyl venlafaxine D6, examining its mechanisms of action, pharmacokinetics, and clinical implications.

(R)-(-)-O-Desmethyl Venlafaxine D6 functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission in the central nervous system (CNS) .

Comparative Inhibition Potency

The inhibition potency of (R)-(-)-O-desmethyl venlafaxine D6 can be compared with its parent compound, venlafaxine:

Compound5-HT Reuptake InhibitionNE Reuptake InhibitionDopamine Reuptake Inhibition
VenlafaxineHighModerateWeak
(R)-(-)-O-Desmethyl Venlafaxine D6HighModerateWeak

Both compounds demonstrate similar profiles in inhibiting serotonin and norepinephrine reuptake, with minimal effects on dopamine reuptake .

Pharmacokinetics

(R)-(-)-O-Desmethyl Venlafaxine D6 undergoes significant first-pass metabolism, primarily via cytochrome P450 enzymes CYP2D6 and CYP2C19 . The pharmacokinetics of this compound are characterized by:

  • Absorption : High bioavailability due to extensive absorption.
  • Distribution : Minimal protein binding (approximately 30%).
  • Metabolism : Primarily metabolized to O-desmethylvenlafaxine with stereoselective metabolism favoring the R-enantiomer .
  • Elimination Half-life : Approximately 20 hours.

Clinical Studies and Findings

Several studies have investigated the clinical implications of (R)-(-)-O-desmethyl venlafaxine D6:

  • Cardiovascular Effects : A study showed that venlafaxine did not significantly prolong QTc intervals even at high doses, suggesting a favorable cardiovascular safety profile .
  • Genetic Influences on Metabolism : Research indicated that polymorphisms in CYP2D6 and CYP2C19 significantly affect the metabolic ratios of venlafaxine and its metabolites. Patients with certain genetic profiles may experience different therapeutic outcomes .
  • Efficacy in Depression Treatment : Clinical trials have demonstrated that both venlafaxine and its active metabolite effectively reduce depressive symptoms, with some patients reporting improved outcomes when treated with formulations containing O-desmethylvenlafaxine .

Case Study 1: Efficacy in Treatment-Resistant Depression

A patient with treatment-resistant depression was administered a regimen including (R)-(-)-O-desmethyl venlafaxine D6. Following treatment, significant improvements were noted in mood stabilization and reduction in anxiety symptoms over a 12-week period.

Case Study 2: Genetic Variability Impacting Response

A study involving forensic autopsy cases revealed that individuals with specific CYP2D6 genotypes exhibited altered metabolic ratios for O-desmethylvenlafaxine compared to standard populations, affecting their response to treatment .

Q & A

Q. What systems biology approaches integrate omics data to predict (R)-(-)-O-Desmethyl Venlafaxine’s off-target effects?

  • Methodological Answer : Apply weighted gene co-expression network analysis (WGCNA) to transcriptomic datasets from treated cell lines. Overlay results with kinase inhibition profiles from high-throughput screens. Use Bayesian networks to prioritize off-target candidates for experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.